3-hydroxyphenyl N-ethylcarbamate
Overview
Description
3-hydroxyphenyl N-ethylcarbamate, also known as ethyl (3-hydroxyphenyl)carbamate, is an organic compound with the molecular formula C9H11NO3. This compound belongs to the class of carbamates, which are esters of carbamic acid. It is characterized by the presence of an ethyl ester group attached to a 3-hydroxyphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ethyl-, 3-hydroxyphenyl ester typically involves the reaction of 3-hydroxyaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Hydroxyaniline+Ethyl chloroformate→Carbamic acid, ethyl-, 3-hydroxyphenyl ester+HCl
Industrial Production Methods
In industrial settings, the production of carbamic acid, ethyl-, 3-hydroxyphenyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxyphenyl N-ethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form 3-hydroxyaniline and ethyl alcohol.
Oxidation: It can be oxidized to form corresponding quinones.
Substitution: The hydroxyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products
Hydrolysis: 3-Hydroxyaniline and ethyl alcohol.
Oxidation: Quinones.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-hydroxyphenyl N-ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, ethyl-, 3-hydroxyphenyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can be hydrolyzed to release the active 3-hydroxyaniline, which can then interact with biological targets. The pathways involved include enzyme inhibition and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, (3-chlorophenyl)-, ethyl ester
- Ethyl (3-hydroxyphenyl)carbamate
Uniqueness
3-hydroxyphenyl N-ethylcarbamate is unique due to the presence of the 3-hydroxyphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other carbamates, which may have different substituents on the phenyl ring or different ester groups.
Properties
IUPAC Name |
(3-hydroxyphenyl) N-ethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-10-9(12)13-8-5-3-4-7(11)6-8/h3-6,11H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEICXUIUCXSTCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=CC=CC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148570 | |
Record name | Carbamic acid, ethyl-, 3-hydroxyphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108490-80-8 | |
Record name | Carbamic acid, ethyl-, 3-hydroxyphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108490808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, ethyl-, 3-hydroxyphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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